molecular formula C8H9ClN2O2 B1348740 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine

2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine

Cat. No.: B1348740
M. Wt: 200.62 g/mol
InChI Key: VEFDYICPJUXKSJ-UHFFFAOYSA-N
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Description

(Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenoxy group attached to an acetimidamide moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 4-chlorophenol with acetimidamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of (Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

The compound’s potential medicinal properties are explored in drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

Industry

In the industrial sector, (Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A plant growth regulator with similar structural features.

    4-chlorophenoxybenzonitrile: Used in proteomics research.

    4-chlorophenoxyaniline: A specialty product for research applications.

Uniqueness

(Z)-2-(4-chlorophenoxy)-N’-hydroxyacetimidamide stands out due to its unique combination of a chlorophenoxy group and an acetimidamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDYICPJUXKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79295-18-4
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79295-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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